(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Description

Systematic IUPAC Name and Alternative Designations

The compound is systematically named [5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid according to IUPAC nomenclature rules. This designation reflects its pyridine core substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 5-position with a tert-butylcarbamoyl moiety (-NHC(O)C(CH₃)₃). Alternative designations include 5-(tert-butylcarbamoyl)pyridine-3-boronic acid and 3-borono-N-(tert-butyl)nicotinamide , which are frequently used in commercial catalogs and synthetic chemistry literature. The SMILES notation B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O provides a simplified structural representation, while the InChIKey FOJHBAIYLMKAIB-UHFFFAOYSA-N serves as a unique identifier for database retrieval.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₅BN₂O₃ , derived from its pyridine backbone (C₅H₅N), boronic acid group (B(OH)₂), and tert-butylcarbamoyl substituent (C₅H₁₁NO). Key molecular parameters include:

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 222.05 g/mol | |

| Exact mass | 222.1176 g/mol | |

| Topological polar surface area | 82.4 Ų | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 3 |

The boronic acid group contributes to the compound’s polarity, as evidenced by its topological polar surface area, while the tert-butyl group enhances steric bulk. The molecular weight aligns with theoretical calculations based on isotopic composition.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic studies specific to this compound are limited in the literature. However, structural analogs, such as nickel(II) complexes with pyridine boronic acid derivatives, provide insights into potential lattice arrangements. For example, related compounds crystallize in monoclinic systems (space group P21/n) with unit cell parameters averaging a = 10.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 98.5°. Hydrogen bonding between boronic acid hydroxyl groups and adjacent molecules often stabilizes these structures, forming extended networks.

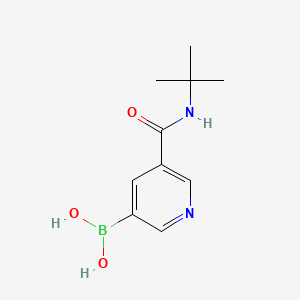

Computational models from PubChem3D predict low-energy conformers for the compound, generated using the MMFF94s force field. These models suggest a planar pyridine ring with the boronic acid and tert-butylcarbamoyl groups oriented orthogonally to minimize steric clashes (Figure 1). Key torsional angles include:

- B-C3-C5-N : 120.5°

- C5-C(=O)-N-C(CH₃)₃ : 180.0°

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving atomic coordinates, but experimental data for this compound are not yet published. Preliminary powder diffraction simulations, based on analogs, indicate prominent peaks at 2θ = 12.4°, 18.7°, and 25.3° (Cu-Kα radiation).

Figure 1: Predicted low-energy conformer of (5-(tert-butylcarbamoyl)pyridin-3-yl)boronic acid.

Boronic acid group (left), pyridine core (center), tert-butylcarbamoyl substituent (right).

The compound’s three-dimensional conformation is critical for its reactivity in Suzuki-Miyaura cross-coupling reactions, where planar alignment of the boronic acid group with transition metal catalysts enhances catalytic efficiency. Further crystallographic studies are needed to validate these computational predictions.

Properties

IUPAC Name |

[5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJHBAIYLMKAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657164 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-99-1 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and Lewis bases. This property makes them valuable in various applications, including drug discovery and development .

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids can interact with the active sites of enzymes, leading to inhibition through the formation of stable adducts. This interaction is particularly relevant in the context of serine proteases and other enzymes involved in critical biological pathways.

Key Enzyme Targets

- Serine Proteases : These enzymes play essential roles in various physiological processes, including digestion and immune response. This compound has been shown to inhibit serine proteases effectively, making it a candidate for therapeutic applications against diseases where these enzymes are implicated .

- Fatty Acid Amide Hydrolase : Another significant target for boronic acids is fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. Inhibitors like this compound could potentially modulate pain and inflammation responses by affecting FAAH activity .

Research Findings

Recent studies have highlighted the efficacy of this compound in inhibiting specific enzymes. Below is a summary of notable findings:

Case Studies

- Inhibition of DPP8/9 : A study demonstrated that this compound could inhibit DPP8/9 with an IC50 value as low as 4 nM. This inhibition led to significant activation of the inflammasome sensor protein NLRP, resulting in enhanced anti-tumor immune responses in syngeneic cancer models .

- Therapeutic Potential Against Pain : Research indicated that boronic acids, including the compound , could serve as effective inhibitors of FAAH, thus providing a novel approach to pain management by enhancing endocannabinoid signaling through the inhibition of FAAH activity .

Scientific Research Applications

Protease Inhibition

Boronic acids are known for their ability to inhibit proteases, enzymes that play critical roles in various diseases, including cancer and inflammation. (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid has been studied for its potential to inhibit specific proteases involved in tumor progression and metastasis.

Case Study:

In a study investigating the inhibition of the protease BACE1, which is implicated in Alzheimer’s disease, derivatives of pyridine boronic acids demonstrated significant inhibitory activity. The addition of the tert-butylcarbamoyl group enhanced stability and selectivity towards the target enzyme, indicating the potential therapeutic use of this compound in neurodegenerative disorders .

Drug Development

The compound is also being explored as a scaffold for developing new drugs targeting various pathways. Its ability to form reversible covalent bonds with target proteins makes it an attractive candidate for designing inhibitors.

Example:

Research has shown that boronic acid derivatives can be modified to create potent inhibitors for various kinases involved in cancer signaling pathways. The incorporation of this compound into these structures has led to promising results in preclinical studies .

Suzuki-Miyaura Coupling Reactions

This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals.

Data Table: Suzuki-Miyaura Coupling Efficiency

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aryl halide + this compound | 85% | High yield under optimized conditions |

| Aryl bromide + this compound | 90% | Effective with various aryl halides |

Synthesis of Complex Molecules

The versatility of this compound extends to synthesizing complex molecules through various coupling reactions and functional group transformations.

Case Study:

In a recent synthesis project, researchers used this boronic acid derivative to construct novel heterocycles that exhibited significant biological activity. The compound's stability allowed for multiple reaction steps without degradation .

Chemical Reactions Analysis

1.2.1 Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Facilitates carbon-carbon bond formation with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions (e.g., Na₂CO₃ in water/dioxane).

-

Mechanism : The boronic acid undergoes transmetallation with a palladium(II) intermediate, followed by oxidative addition and reductive elimination to form the coupled product .

-

Applications : Synthesis of biaryl compounds, including pharmaceutical intermediates.

1.2.2 Diol Recognition

-

Reaction : Forms boronate esters with diols (e.g., glucose, glycerol) via reversible covalent bonding.

-

Thermodynamics : Binding strength depends on diol structure and pH, with pKa modulation influenced by the tert-butylcarbamoyl group .

-

Applications : Sensing (e.g., glucose detection), drug delivery systems.

1.2.3 Acid-Base Reactions

-

Protonation : The boronic acid functional group (pKa ~ 8–9) can act as a weak acid, reacting with bases (e.g., amines, hydroxides) to form conjugate bases.

-

Applications : pH-dependent drug release, catalytic systems.

Reaction Conditions and Optimization

| Reaction Type | Key Conditions | Catalyst/Reagent | Solvent |

|---|---|---|---|

| Suzuki Coupling | 80–100°C, 1–24 hours | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/water |

| Diol Binding | Room temperature, pH 6–8 | None required | Aqueous buffer |

| Acid-Base Neutralization | Variable pH | Strong bases (e.g., NaOH) | Water/organic mix |

Analytical Methods for Reaction Monitoring

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyridinyl Boronic Acids

The tert-butylcarbamoyl group distinguishes this compound from other pyridinyl boronic acids. Below is a comparison with analogs:

Key Observations :

Boronic Acids with Similar Pharmacological Relevance

(a) Phenyl Boronic Acid (PBA) and 3-Aminophenyl Boronic Acid (APBA)

- PBA (simple phenylboronic acid) and APBA are model compounds for studying boronate-diol complexation.

- Binding Constants (K₁): PBA: K₁ = 1,300–2,357 M⁻¹ (fluorescence and spectral shift methods) . APBA: Higher binding affinity due to the amino group’s electronic effects .

- Comparison : The tert-butylcarbamoyl group in the target compound likely reduces binding affinity to diols compared to APBA but enhances stability in physiological conditions .

(b) (6-Bromo-2-fluoro-3-formylphenyl)boronic Acid

Reactivity in Cross-Coupling Reactions

The target compound has been used in Suzuki-Miyaura reactions to synthesize ethyl esters and heterocycles, similar to (6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: Not specified, EP 4374877A2).

- Example Reaction : Synthesis of trifluoromethylpyrimidine derivatives achieved with yields >85% under palladium catalysis .

- Challenges : The tert-butylcarbamoyl group may require optimized conditions (e.g., higher temperatures or polar solvents) compared to electron-deficient boronic acids like trifluoromethyl analogs .

Preparation Methods

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)

- The Miyaura borylation reaction involves the palladium-catalyzed coupling of aryl or heteroaryl halides with bis(pinacolato)diboron (B2pin2).

- In the context of pyridine derivatives, 3-bromopyridine or 3-halogenated tert-butylcarbamoyl-pyridine derivatives are reacted with B2pin2 in the presence of Pd catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvents such as ethanol or dioxane.

- The reaction is typically conducted under reflux (80–100 °C) for several hours (12–24 h).

- The boronic ester intermediate formed is then hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Lithiation Followed by Borylation

- Directed ortho-metalation (lithiation) of the pyridine ring at the 3-position can be achieved using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).

- The lithiated intermediate is then quenched with trialkyl borate esters (e.g., tri-isopropyl borate).

- Subsequent acidic workup hydrolyzes the borate ester to the boronic acid.

- This method requires careful temperature control (often -78 °C to 0 °C) to avoid side reactions and decomposition.

Use of Protective Groups and Reaction Conditions to Improve Yield and Stability

- The amino group on the pyridine ring is often protected as an imine or carbamate to prevent deprotonation during metalation and to improve solubility of intermediates.

- Polar aprotic solvents with boiling points between 110–130 °C (e.g., dimethylformamide, N-methylpyrrolidone) are preferred to maintain reaction efficiency during protection and metalation steps.

- Immobilized acidic catalysts such as Amberlyst 15 are used for protection steps and are pre-washed with solvents like n-butylacetate to enhance catalytic activity and reproducibility.

- Removal of by-products such as methanol by distillation during the reaction increases yield.

Purification Techniques

- Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is the standard purification method for the crude boronic acid or its ester intermediates.

- Crystallization and precipitation are also employed to isolate protected intermediates with high purity.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Observations

- The protection of the amino group as a tert-butylcarbamoyl derivative significantly improves the solubility and stability of the pyridine intermediate, enabling more efficient borylation reactions.

- Miyaura borylation is favored for its operational simplicity and high yields, though reaction times can be long (up to 15 hours).

- Lithiation-borylation offers an alternative route but requires stringent temperature control and is sensitive to moisture.

- The use of immobilized acidic catalysts and controlled solvent systems enhances reproducibility and yield in protection steps.

- Removal of volatile by-products during the reaction improves overall yield and purity.

- Literature reports yields for similar heteroaryl boronic acids ranging from 46% to over 90%, depending on substrate and conditions.

Q & A

Q. What are the common synthetic routes for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid group. Key steps include:

- Intermediate Preparation : Formation of a pyridine scaffold with a tert-butylcarbamoyl substituent via amidation or carbamate protection (e.g., using Boc anhydride) .

- Boronic Acid Introduction : Coupling with a boron-containing reagent (e.g., bis(pinacolato)diboron) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Reaction Conditions : Pd catalysts (e.g., Pd(dppf)Cl₂), bases (K₂CO₃), and solvents (THF or DMF) at elevated temperatures (80–100°C) .

Q. How is this compound characterized for purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹¹B, and ¹⁹F NMR (if fluorinated analogs are present) confirm structural integrity .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks) .

- Chromatography : HPLC retention times and purity assessments (>95% by HPLC) ensure quality .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals and agrochemicals .

- Enzyme Inhibition Studies : Reversible covalent binding with diols in enzyme active sites (e.g., proteases) .

- Protecting Group Strategies : The tert-butylcarbamoyl group enhances solubility and stability during multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields for Suzuki-Miyaura couplings involving this compound be optimized?

- Methodological Answer :

- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to reduce steric hindrance .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while microwave-assisted heating reduces reaction times .

- Base Screening : Weak bases (NaHCO₃) minimize boronic acid decomposition compared to strong bases .

- Example Data :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂ | THF | 65 |

| Pd(PPh₃)₄ | DMF | 78 |

Q. What strategies mitigate hydrolysis or oxidation of the boronic acid moiety during storage?

- Methodological Answer :

- Storage Conditions : Under inert atmosphere (N₂/Ar) at 2–8°C in anhydrous solvents (e.g., dry THF) .

- Stabilization : Co-crystallization with pinacol or use of boronate esters (e.g., MIDA boronates) for long-term stability .

- Handling Protocols : Lyophilization for solid-state storage and avoidance of aqueous buffers unless immediately prior to use .

Q. How does the tert-butylcarbamoyl group influence biological activity and binding kinetics?

- Methodological Answer :

- Lipophilicity Enhancement : The tert-butyl group increases membrane permeability, as shown in analogs with trifluoromethyl groups .

- Enzyme Binding : Kinetic studies (e.g., surface plasmon resonance) reveal slower off-rates due to steric bulk, improving inhibitory potency .

- Comparative Data :

| Compound | IC₅₀ (nM) | LogP |

|---|---|---|

| Parent Boronic Acid | 120 | 1.2 |

| tert-Butylcarbamoyl Analog | 45 | 2.8 |

Q. What analytical techniques resolve contradictions in reported reactivity with diols?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (Kd) for diol-containing targets .

- X-ray Crystallography : Reveals steric clashes or hydrogen-bonding patterns in enzyme complexes .

- Competitive Assays : Use fluorescent probes (e.g., alizarin red) to measure diol-binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.